molecular formula C20H18FN7 B2895841 4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine CAS No. 1226453-56-0

4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine

Cat. No. B2895841
CAS RN: 1226453-56-0
M. Wt: 375.411
InChI Key: ZXFQIXFGOYXHPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds often involve complex organic synthesis strategies, including the formation of the piperazine ring and the introduction of the fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be complex due to the presence of several functional groups. The fluorophenyl group, piperazine ring, and pyrazolo[3,4-d][1,2,3]triazine moiety would all contribute to the overall structure .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral properties . Specifically, certain indole derivatives have shown inhibitory activity against influenza A and other viruses, suggesting potential antiviral applications for our compound.

Antimicrobial Activity

1,3,5-Triazine derivatives are known for their antimicrobial properties . They have been synthesized and evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Given the triazine moiety present in our compound, it may also exhibit similar antimicrobial activities.

Cytotoxic Activity

Compounds with a triazolyl piperazine structure have been designed and synthesized to evaluate their cytotoxic activity against various cancer cell lines . This indicates that our compound could potentially be applied in cancer research, targeting specific cell lines for therapeutic purposes.

Antitumor Activity

The green synthesis of triazine derivatives has led to the discovery of novel compounds with significant antitumor activities . This suggests that our compound could be synthesized using environmentally friendly methods and evaluated for its efficacy in tumor inhibition.

Pharmacological Activity

The indole nucleus, a component structurally related to our compound, is found in many biologically active molecules and has been associated with a wide range of pharmacological activities . This broad spectrum of activities includes anti-inflammatory, anticancer, anti-HIV, and antioxidant properties, among others.

Antifungal Activity

Some piperazine derivatives have been investigated for their antifungal activity, particularly against clinical isolates of Candida species . Although the results vary, there is potential for our compound to be developed as an antifungal agent.

Bactericidal Effects

Derivatives of piperazine with specific substituents have shown stronger bactericidal effects against Gram-negative species . This indicates that modifying the substituents on our compound could enhance its bactericidal properties, making it a candidate for antibiotic development.

Chemical Synthesis and Characterization

The compound’s structure allows for various synthetic modifications, which can be characterized using techniques like FT-IR, NMR, and mass spectrometry . This aspect is crucial for developing new derivatives with enhanced or targeted biological activities.

properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-phenylpyrazolo[3,4-d]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7/c21-15-6-8-16(9-7-15)26-10-12-27(13-11-26)19-18-14-22-28(20(18)24-25-23-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFQIXFGOYXHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine

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